molecular formula C9H17ClN2O2 B1383698 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride CAS No. 2059939-00-1

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride

Cat. No. B1383698
M. Wt: 220.69 g/mol
InChI Key: HTUPCHUSIULKEZ-UHFFFAOYSA-N
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Description

“3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . There are two main synthetic strategies used: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes an oxan-4-yl group .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Neuroprotective Effects in Alzheimer's Disease

The compound, a novel glycogen synthase kinase-3β (GSK-3β) inhibitor, showcased promising results in a study focused on Alzheimer's disease. It was observed to mitigate learning and memory impairment in rats induced by amyloid-β1-42. This effect was attributed to the compound's antioxidant and antiapoptotic properties, suggesting a potential for therapeutic applications in neurodegenerative diseases like Alzheimer's (Ding et al., 2021).

Versatility as a Medicinal Scaffold

The five-membered pyrrolidine ring, a fundamental structure in 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride, is widely recognized for its versatility in drug discovery. It provides efficient exploration of pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and enhances three-dimensional coverage. This attribute is vital for the development of compounds with target selectivity and diverse biological profiles, indicating the compound's potential as a scaffold for creating novel biologically active compounds (Petri et al., 2021).

De Novo Synthesis for Diverse Biological Activity

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride, through its 3-pyrrolin-2-one core, is involved in various de novo synthesis approaches from acyclic precursors. These synthetic pathways are crucial for the preparation of bioactive molecules with a wide range of applications, including natural products and materials with significant biological activity. This highlights the compound's importance as a building block in synthetic chemistry for creating substances with diverse biological activities (Pelkey et al., 2015).

Antioxidative and Neuroprotective Properties

In a study focusing on ischemic stroke, a derivative of 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride demonstrated significant antioxidative and neuroprotective properties. The compound effectively mitigated cerebral damages and oxidative stress markers in stroke-induced rats, suggesting its potential as a therapeutic agent against neurological conditions (Mnafgui et al., 2019).

Future Directions

Pyrrolidin-2-ones and their derivatives have diverse biological activities and are considered promising scaffolds for the development of new drugs . Therefore, future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-amino-1-(oxan-4-yl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c10-8-1-4-11(9(8)12)7-2-5-13-6-3-7;/h7-8H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUPCHUSIULKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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